molecular formula C6H5F3N2O2 B2558069 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439899-01-0

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B2558069
CAS No.: 1439899-01-0
M. Wt: 194.113
InChI Key: SCDUGLKKHCJCLH-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid is an organic compound that features a trifluoroethyl group attached to an imidazole ring

Future Directions

The study of new imidazole derivatives is a vibrant field due to their wide range of biological activities. The introduction of a trifluoroethyl group could open new avenues for the development of novel pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid typically involves the introduction of the trifluoroethyl group to the imidazole ring. One common method involves the reaction of imidazole with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets through the trifluoroethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the target .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-10-4(11)5(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDUGLKKHCJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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